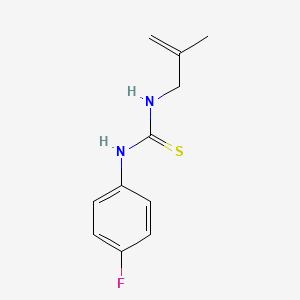
1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl group and the methylprop-2-en-1-yl group in its structure suggests potential unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea typically involves the reaction of 4-fluoroaniline with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme can be represented as follows:
4-Fluoroaniline+Isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(2-methylprop-2-en-1-yl)thiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
1-(4-Methylphenyl)-3-(2-methylprop-2-en-1-yl)thiourea: The presence of a methyl group instead of fluorine can influence its reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCEJDTTFBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
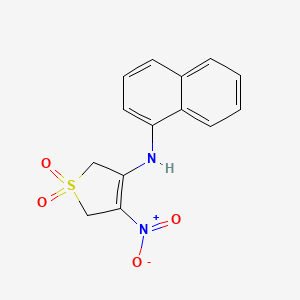
![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
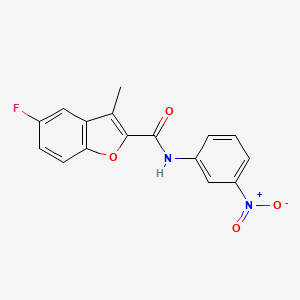
![3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid](/img/structure/B5711828.png)
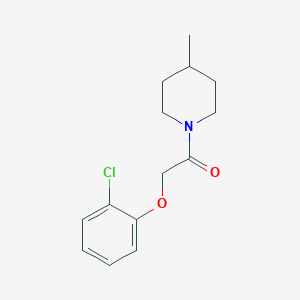
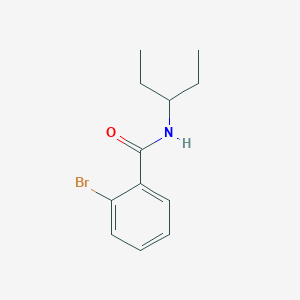
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)

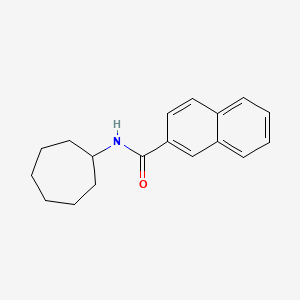
![1-[2-(Pyrrolidine-1-carbonyl)phenyl]pyrrole-2,5-dione](/img/structure/B5711905.png)


